Sapropterin Dihydrochloride;Tetrahydrobiopterin Dihydrochloride, R-THBP Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sapropterin Dihydrochloride;Tetrahydrobiopterin Dihydrochloride, R-THBP Dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sapropterin Dihydrochloride;Tetrahydrobiopterin Dihydrochloride, R-THBP Dihydrochloride typically involves multiple steps, including the formation of key intermediates and the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the use of glycine Schiff base complexes in asymmetric synthesis . The reaction conditions often require precise temperature control and the use of specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Sapropterin Dihydrochloride;Tetrahydrobiopterin Dihydrochloride, R-THBP Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic environments, while reduction reactions often need anhydrous conditions to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Sapropterin Dihydrochloride;Tetrahydrobiopterin Dihydrochloride, R-THBP Dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in enzymatic reactions and metabolic pathways.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Sapropterin Dihydrochloride;Tetrahydrobiopterin Dihydrochloride, R-THBP Dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways . The stereochemistry of the compound is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-Phenylcyclopropanaminium: This compound shares similar stereochemical features and is used in the treatment of depression and anxiety disorders.
(1R,2S)-1-Amino-2-indanol: Another compound with similar stereochemistry, used in the synthesis of HIV-1 protease inhibitors.
Uniqueness
Sapropterin Dihydrochloride;Tetrahydrobiopterin Dihydrochloride, R-THBP Dihydrochloride is unique due to its specific pteridine structure, which imparts distinct chemical and biological properties. Its ability to participate in a wide range of reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C9H17Cl2N5O3 |
---|---|
Molecular Weight |
314.17 g/mol |
IUPAC Name |
2-amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-3H-pteridin-4-one;dihydrochloride |
InChI |
InChI=1S/C9H15N5O3.2ClH/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7;;/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17);2*1H |
InChI Key |
RKSUYBCOVNCALL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.